2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-2-Hydroxycyclopentanoate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxyl group and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-2-Hydroxycyclopentanoate can be synthesized through several methods. One common approach involves the esterification of trans-2-Hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Ethyl trans-2-Hydroxycyclopentanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and purification techniques ensures the production of high-purity Ethyl trans-2-Hydroxycyclopentanoate .
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-2-Hydroxycyclopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-2-Ketocyclopentanecarboxylate or trans-2-Carboxycyclopentanecarboxylate.
Reduction: Formation of trans-2-Hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl trans-2-Hydroxycyclopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl trans-2-Hydroxycyclopentanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
- Ethyl cis-2-Hydroxycyclopentanoate
- Ethyl 2-Hydroxycyclohexanoate
- Ethyl 2-Hydroxycyclobutanoate
Comparison: Ethyl trans-2-Hydroxycyclopentanoate is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
IIFIGGNBUOZGAB-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CCOC(=O)C1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.